Cetyl myristoleate is a fatty acid ester, specifically the cetyl ester of myristoleic acid. It is categorized as a cetylated fatty acid, which means it is formed through the esterification of a fatty acid with cetyl alcohol. The compound has gained attention for its potential therapeutic properties, particularly in the management of inflammatory conditions such as arthritis and fibromyalgia. Its discovery dates back to the work of Dr. Harry Diehl in the 1990s, who identified its immunomodulatory effects in animal studies, leading to further exploration of its benefits in humans .
Cetyl myristoleate is synthesized through an esterification reaction between myristoleic acid and cetyl alcohol, typically catalyzed by p-toluenesulfonic acid monohydrate. The general reaction can be represented as follows:
This reaction involves the formation of an ester bond while releasing water as a byproduct. The purity and yield of cetyl myristoleate can be influenced by various factors, including temperature and the removal of water during the reaction process .
Cetyl myristoleate exhibits several biological activities that are primarily linked to its anti-inflammatory properties. Research indicates that it may help reduce inflammation by inhibiting the production of prostaglandins and leukotrienes through interference with the lipoxygenase and cyclooxygenase pathways involved in arachidonic acid metabolism . In animal models, high doses have shown effectiveness in blocking inflammation and preventing adjuvant-induced arthritis, while modest effects have been noted in mice studies .
In clinical settings, cetyl myristoleate has been evaluated for its efficacy in treating osteoarthritis and fibromyalgia. A notable study demonstrated that it significantly reduced the frequency of arthritic episodes compared to control groups over a 32-week period .
The synthesis of cetyl myristoleate can be performed using various methods, including:
Cetyl myristoleate is primarily used as a dietary supplement aimed at alleviating symptoms associated with osteoarthritis and other inflammatory conditions. Its applications include:
Despite its uses, the scientific community urges caution due to limited high-quality evidence supporting its efficacy for various conditions .
Cetyl myristoleate belongs to a broader class of cetylated fatty acids. Here are some similar compounds along with their unique characteristics:
Compound Name | Structure/Composition | Unique Features |
---|---|---|
Cetyl palmitate | Ester of palmitic acid and cetyl alcohol | Commonly used as an emollient in cosmetics |
Cetyl oleate | Ester of oleic acid and cetyl alcohol | Known for its moisturizing properties |
Cetyl stearate | Ester of stearic acid and cetyl alcohol | Often used as a thickening agent in formulations |
Myristic acid | Saturated fatty acid | Found in coconut oil; serves different biological roles |
Myristoleic acid | Unsaturated fatty acid | Precursor for cetyl myristoleate; has distinct anti-inflammatory properties |
Cetyl myristoleate's uniqueness lies in its specific combination of fatty acids that confer distinct anti-inflammatory properties not found in all cetylated fatty acids. Its targeted application for joint health further differentiates it from similar compounds .
Cetyl myristoleate represents a distinctive wax ester formed through the condensation of myristoleic acid with cetyl alcohol [1] [2]. The compound possesses the molecular formula C30H58O2 with a molecular weight of 450.78 grams per mole, establishing it as a long-chain fatty acid ester [3] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as hexadecyl (Z)-tetradec-9-enoate, reflecting its systematic structural composition [2] [5].
The molecular architecture of cetyl myristoleate demonstrates a characteristic ester linkage connecting two distinct hydrocarbon chains [1] [6]. The acid component consists of myristoleic acid, a fourteen-carbon monounsaturated fatty acid featuring a cis double bond at the ninth carbon position [6] [7]. This unsaturated fatty acid chain contributes significant structural flexibility to the overall molecule through its Z-configuration double bond [7] [9]. The alcohol component comprises cetyl alcohol, a saturated sixteen-carbon primary alcohol that provides the esterification site [1] [4].
The ester bond formation occurs between the carboxyl group of myristoleic acid and the hydroxyl group of cetyl alcohol, resulting in the elimination of water and the creation of the characteristic ester linkage [1] [6]. This bonding pattern establishes cetyl myristoleate as a member of the wax ester family, compounds known for their distinctive physical and chemical properties [5] [23]. The total carbon chain length of thirty carbons positions this compound among the longer-chain wax esters found in biological systems [4] [16].
The structural configuration imparts specific physical characteristics to cetyl myristoleate, manifesting as a clear, oily liquid at room temperature [6]. This physical state contrasts with many saturated analogs that typically exist as waxy solids under similar conditions [21] [25]. The presence of the cis double bond in the myristoleic acid component reduces intermolecular packing efficiency, contributing to the lower melting point and liquid state at ambient temperatures [23] [25].
Table 1: Molecular Architecture and Bonding Pattern Data
Property | Value |
---|---|
Molecular Formula | C30H58O2 [2] [3] |
Molecular Weight (g/mol) | 450.78 [3] [4] |
IUPAC Name | hexadecyl (Z)-tetradec-9-enoate [2] [5] |
Common Name | cetyl myristoleate [1] [4] |
CAS Number | 64660-84-0 [2] [8] |
Structure Type | wax ester [5] [23] |
Carbon Chain Length (Total) | 30 carbons [4] [16] |
Double Bond Position | C-9 of myristoleic acid chain [6] [7] |
Double Bond Configuration | Z (cis) [7] [9] |
Ester Bond Position | between C-1 of myristoleic acid and C-1 of cetyl alcohol [1] [6] |
Physical State at Room Temperature | liquid [6] [25] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for cetyl myristoleate through detailed analysis of both proton and carbon-13 environments [6] [7]. High-resolution proton Nuclear Magnetic Resonance spectroscopy conducted at 500 megahertz in deuterated chloroform reveals characteristic signal patterns that confirm the compound's structural integrity [6] [7].
The proton Nuclear Magnetic Resonance spectrum displays distinctive vinyl proton signals appearing as a multiplet between 5.36 and 5.33 parts per million, representing the two protons associated with the cis double bond in the myristoleic acid chain [6] [7]. These signals demonstrate the expected coupling patterns consistent with a Z-configuration alkene, providing direct evidence for the unsaturated nature of the fatty acid component [6]. The chemical shift values align precisely with literature values for cis-alkene protons in fatty acid ester systems [11] [30].
The ester functionality manifests through characteristic signals at 4.05 parts per million, appearing as a triplet with a coupling constant of 6.8 hertz, corresponding to the methylene protons adjacent to the ester oxygen [6]. This signal pattern confirms the successful esterification reaction and the integrity of the ester linkage [6] [7]. Additional structural confirmation derives from the triplet signal at 2.29 parts per million with a coupling constant of 7.8 hertz, representing the methylene protons adjacent to the carbonyl carbon [6].
The allylic protons, those positioned adjacent to the double bond, generate a characteristic multiplet at 2.01 parts per million encompassing four protons [6] [7]. This signal provides additional confirmation of the double bond position and its chemical environment within the fatty acid chain [6]. Terminal methyl groups contribute a quartet signal at 0.89 parts per million with a coupling constant of 7.5 hertz, representing the six protons from both terminal methyl groups in the molecule [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 megahertz provides complementary structural information through analysis of the carbon framework [6] [7]. The carbonyl carbon resonates at 174.16 parts per million, consistent with ester carbonyl environments and confirming the successful ester formation [6] [30]. The alkene carbons appear at 130.13 and 129.97 parts per million, demonstrating the expected chemical shift pattern for cis-configured double bonds in fatty acid systems [6] [30].
The ester oxygen-bearing carbon generates a signal at 64.61 parts per million, characteristic of primary alcohols involved in ester formation [6] [30]. The carbonyl-adjacent methylene carbon appears at 34.62 parts per million, providing additional confirmation of the ester structure [6]. The comprehensive carbon-13 spectrum encompasses signals for all thirty carbon atoms, with chemical shifts ranging from 14.20 to 174.16 parts per million, covering the complete carbon framework of the molecule [6].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
Technique | Chemical Shift | Assignment |
---|---|---|
1H NMR (CDCl3, 500 MHz) | 5.36-5.33 ppm (m, 2H) [6] | vinyl protons (C=C-H) |
1H NMR (CDCl3, 500 MHz) | 4.05 ppm (t, 2H, J=6.8 Hz) [6] | OCH2 protons |
1H NMR (CDCl3, 500 MHz) | 2.29 ppm (t, 2H, J=7.8 Hz) [6] | carbonyl adjacent CH2 |
1H NMR (CDCl3, 500 MHz) | 2.01 ppm (m, 4H) [6] | allylic CH2 protons |
1H NMR (CDCl3, 500 MHz) | 0.89 ppm (q, 6H, J=7.5 Hz) [6] | terminal CH3 groups |
13C NMR (CDCl3, 125 MHz) | 174.16 ppm [6] | carbonyl carbon (C=O) |
13C NMR (CDCl3, 125 MHz) | 130.13, 129.97 ppm [6] | alkene carbons (C=C) |
13C NMR (CDCl3, 125 MHz) | 64.61 ppm [6] | OCH2 carbon |
13C NMR (CDCl3, 125 MHz) | 34.62 ppm [6] | carbonyl adjacent CH2 |
Infrared spectroscopy provides comprehensive vibrational analysis of cetyl myristoleate, revealing characteristic absorption bands that confirm the presence of key functional groups [6] [7]. The infrared spectrum, obtained using neat sample preparation, displays distinct absorption patterns consistent with the expected molecular structure [6] [7].
The carbonyl stretching vibration appears as a strong absorption band at 1740 wavenumbers, characteristic of aliphatic ester carbonyls [6] [29] [32]. This frequency falls within the expected range for saturated ester carbonyls, typically observed between 1750 and 1735 wavenumbers [29] [32]. The position of this absorption confirms the aliphatic nature of both the acid and alcohol components, distinguishing cetyl myristoleate from aromatic or conjugated ester systems [29] [32].
Carbon-hydrogen stretching vibrations manifest as a broad, intense absorption centered at 2924 wavenumbers, encompassing both asymmetric and symmetric stretching modes of the extensive alkyl chains [6] [27]. This absorption pattern reflects the substantial hydrocarbon content of the molecule, consistent with the long-chain fatty acid ester structure [6] [27]. The intensity and breadth of this absorption correlate with the high hydrogen-to-carbon ratio characteristic of saturated and monounsaturated fatty acid systems [27].
The alkene functionality generates a distinctive absorption at 1655 wavenumbers, corresponding to the carbon-carbon double bond stretching vibration [6] [32]. This frequency confirms the presence of the cis double bond in the myristoleic acid component and distinguishes cetyl myristoleate from its fully saturated analog, cetyl myristate [6] [32]. The position and intensity of this absorption align with literature values for isolated alkenes in fatty acid ester systems [32].
Additional structural confirmation derives from the carbon-hydrogen rocking vibration at 721 wavenumbers, characteristic of long-chain alkyl systems [6]. This absorption, typical of methylene sequences exceeding four carbons in length, confirms the extended hydrocarbon chains present in both the acid and alcohol components [6]. The presence of multiple carbon-oxygen stretching vibrations in the fingerprint region between 1300 and 1000 wavenumbers provides additional confirmation of the ester functionality [29] [32].
The complete infrared spectrum demonstrates excellent agreement with literature spectra of natural cetyl myristoleate isolated from biological sources [7]. Comparison with the infrared spectrum of the natural compound extracted from Swiss albino mice shows identical absorption patterns, confirming the structural authenticity of the synthetic material [7].
Table 3: Infrared Spectroscopic Data
Frequency (cm⁻¹) | Assignment | Functional Group |
---|---|---|
2924 [6] | C-H stretching | alkyl chains |
1740 [6] | C=O stretching | ester carbonyl |
1655 [6] | C=C stretching | alkene |
721 [6] | C-H rocking | long-chain alkyl |
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [6] [7]. Direct electron impact ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 450.4454, demonstrating excellent agreement with the calculated molecular weight of 450.4437 [6].
The molecular ion peak exhibits moderate intensity, typical of long-chain ester compounds that undergo facile fragmentation under electron impact conditions [6] [15]. The high-resolution measurement confirms the molecular formula C30H58O2 with exceptional accuracy, providing unambiguous molecular composition determination [6]. The isotope pattern of the molecular ion cluster corresponds precisely to the theoretical distribution expected for the proposed molecular formula [6].
Characteristic fragmentation pathways reflect the typical behavior of fatty acid esters under electron impact conditions [6] [15]. Alpha-cleavage adjacent to the carbonyl group generates prominent fragment ions that provide structural information about both the acid and alcohol components [6] [15]. The loss of the alkoxy radical produces fragments characteristic of the myristoleic acid portion of the molecule [6] [15].
The mass spectrum displays fragment ions consistent with the sequential loss of methylene units from the long alkyl chains, a characteristic fragmentation pattern for fatty acid esters [6] [15]. These McLafferty-type rearrangements provide additional confirmation of the linear alkyl chain structure and the ester functionality [15]. The fragmentation pattern demonstrates excellent reproducibility and agreement with authentic natural samples [7].
Electron impact mass spectrometry comparison between synthetic cetyl myristoleate and the natural compound isolated from Swiss albino mice reveals identical fragmentation patterns [7]. The synthetic material exhibits fragment ions at identical mass-to-charge ratios with comparable relative intensities, confirming structural authenticity [7]. Chemical ionization mass spectrometry using ammonia as the reagent gas provides additional molecular weight confirmation through the formation of ammonium adduct ions at mass-to-charge ratio 468 [7].
Table 4: Mass Spectrometric Data
Mass/Charge Ratio | Assignment | Intensity |
---|---|---|
450.4454 [6] | [M]+ molecular ion | moderate |
450.4437 [6] | calculated [M]+ | theoretical |
468 [7] | [M+NH4]+ adduct | high |
Structural comparison of cetyl myristoleate with related wax esters reveals distinctive features that differentiate this compound from closely related analogs [16] [17] [19]. The systematic analysis of structural analogs provides insight into structure-property relationships within the wax ester family and highlights the unique characteristics of cetyl myristoleate [16] [17] [21].
Cetyl myristate represents the closest structural analog, differing only in the saturation state of the fatty acid component [17] [18]. This saturated analog possesses the molecular formula C30H60O2 with a molecular weight of 452.80 grams per mole, reflecting the addition of two hydrogen atoms across the double bond [17] [18]. The elimination of the double bond significantly alters the physical properties, with cetyl myristate typically existing as a white, waxy solid at room temperature compared to the liquid state of cetyl myristoleate [17] [21].
The spectroscopic differences between cetyl myristoleate and cetyl myristate provide clear discrimination between these analogs [17] [32]. The infrared spectrum of cetyl myristate lacks the characteristic alkene absorption at 1655 wavenumbers, while maintaining the ester carbonyl absorption at similar frequencies [17] [32]. Nuclear Magnetic Resonance spectroscopy reveals the absence of vinyl proton signals in cetyl myristate, with the corresponding region showing only saturated methylene protons [17].
Palmityl palmitoleate represents an analog with extended chain lengths in both components, possessing the molecular formula C32H62O2 and a molecular weight of 478.80 grams per mole [19]. This compound incorporates palmitoleic acid, a sixteen-carbon monounsaturated fatty acid, esterified with cetyl alcohol [19]. The additional carbon atoms in the acid component result in enhanced hydrophobic character and modified physical properties compared to cetyl myristoleate [19].
Cetyl palmitate serves as an important saturated analog with extended chain length, featuring the molecular formula C32H64O2 and a molecular weight of 480.85 grams per mole [20] [21]. This compound represents the major constituent of spermaceti, the historically significant wax obtained from sperm whales [21]. The fully saturated nature and extended chain length result in a high melting point and solid state at room temperature, contrasting sharply with the liquid nature of cetyl myristoleate [21].
Myristyl myristate provides an example of a symmetric wax ester where both the acid and alcohol components possess fourteen-carbon chains [18]. With the molecular formula C28H56O2 and a molecular weight of 424.74 grams per mole, this compound demonstrates the effect of reduced chain length on overall molecular properties [18]. The symmetric structure and shorter chain length result in different physical and chemical characteristics compared to the asymmetric structure of cetyl myristoleate [18].
The comparative analysis reveals that the unique combination of an unsaturated fourteen-carbon acid with a saturated sixteen-carbon alcohol in cetyl myristoleate produces distinctive properties not observed in related analogs [1] [16]. The specific positioning of the double bond at the ninth carbon of the myristoleic acid component contributes to the characteristic physical state and chemical behavior of this compound [6] [7].
Table 5: Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Acid Component | Alcohol Component | Saturation Status |
---|---|---|---|---|---|
Cetyl myristoleate | C30H58O2 [2] [3] | 450.78 [3] | myristoleic acid (C14:1) [1] | cetyl alcohol (C16) [1] | unsaturated |
Cetyl myristate | C30H60O2 [17] | 452.80 [17] | myristic acid (C14:0) [17] | cetyl alcohol (C16) [17] | saturated |
Palmityl palmitoleate | C32H62O2 [19] | 478.80 [19] | palmitoleic acid (C16:1) [19] | cetyl alcohol (C16) [19] | unsaturated |
Cetyl palmitate | C32H64O2 [20] | 480.85 [20] | palmitic acid (C16:0) [21] | cetyl alcohol (C16) [21] | saturated |
Myristyl myristate | C28H56O2 [18] | 424.74 [18] | myristic acid (C14:0) [18] | myristyl alcohol (C14) [18] | saturated |